molecular formula C7H14N4O4 B1215106 N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine CAS No. 63642-17-1

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine

Cat. No. B1215106
CAS RN: 63642-17-1
M. Wt: 218.21 g/mol
InChI Key: QEQYAQFYVFRGQD-YFKPBYRVSA-N
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Description

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine, also known as NMOC-L-ornithine, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of cancer research.

Scientific Research Applications

Carcinogenicity Studies

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine (MNCO) has been studied for its carcinogenic properties in animal models. Longnecker et al. (1980) found that MNCO treatment in rats induced a high incidence of neoplasms in various organs such as the breast, kidney, and skin, as well as tumors in the exocrine pancreas and ear duct. The studies demonstrated acute cytotoxic effects in the pancreas, kidney, and skin following a single injection of MNCO (Longnecker, Curphey, Lilja, French, & Daniel, 1980). Similarly, Longnecker et al. (1979) observed that MNCO induced various carcinomas and abnormalities in the exocrine pancreas in Syrian golden hamsters, suggesting a species-specific carcinogenic potential of MNCO (Longnecker, Curphey, French, & Lilja, 1979).

Enzyme Inhibition Studies

MNCO and its derivatives have been investigated for their inhibitory effects on enzymes. For example, N-delta-(Phosphonoacetyl)-L-ornithine is a potent inhibitor of Escherichia coli L-ornithine carbamoyltransferase, a key enzyme in bacterial metabolism (Penninckx & Gigot, 1979). Moreover, this compound has been shown to be a competitive inhibitor of bovine liver ornithine carbamoyltransferase (Mori, Aoyagi, Tatibana, Ishikawa, & Ishii, 1977).

Studies on Protein Modification

MNCO derivatives have also been involved in studies on protein modifications. For instance, N(delta)-(N'-sulpho-diaminophosphinyl)-L-ornithine, derived from phaseolotoxin, was found to be a potent inactivator of ornithine transcarbamoylase, an enzyme critical in the urea cycle and amino acid synthesis (Templeton, Mitchell, Sullivan, & Shepherd, 1985).

Synthesis and Chemical Studies

MNCO and related compounds have been synthesized and studied for their chemical properties and potential applications. Schade et al. (2008) explored the synthesis of N(delta)-methylated derivatives of L-ornithine and related compounds, which are known to be physiological inhibitors of nitric oxide synthases (Schade, Töpker-Lehmann, Kotthaus, & Clement, 2008).

properties

IUPAC Name

(2S)-2-amino-5-[[methyl(nitroso)carbamoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O4/c1-11(10-15)7(14)9-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,9,14)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQYAQFYVFRGQD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NCCCC(C(=O)O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)NCCC[C@@H](C(=O)O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020851
Record name N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine

CAS RN

63642-17-1
Record name N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063642171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY22C9GDS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
DS Longnecker, TJ Curphey, HS Lilja… - Journal of …, 1980 - europepmc.org
The carcinogenicity of the nitrosourea amino acid, N delta-(N-methyl-N-nitrosocarbamoyl)-L-ornithine (MNCO), and its acute cytotoxicity were studied in Wistar rats. MNCO treatment …
Number of citations: 30 europepmc.org
DS Longnecker - Environmental health perspectives, 1984 - ehp.niehs.nih.gov
Focal proliferative changes in the acinar cells of the pancreas of rats have been induced by several systemically administered carcinogens including azaserine, N-nitrosobis(2-oxopropyl…
Number of citations: 39 ehp.niehs.nih.gov
M Takahashi, M Hori, M Mutoh, K Wakabayashi… - Cancers, 2011 - mdpi.com
Pancreatic cancer is difficult to cure, so its prevention is very important. For this purpose, animal model studies are necessary to develop effective methods. Injection of N-nitrosobis(2-…
Number of citations: 33 www.mdpi.com
JP Smith, TE Solomon - American Journal of Physiology …, 2014 - journals.physiology.org
The gastrointestinal peptide cholecystokinin (CCK) causes the release of pancreatic digestive enzymes and growth of the normal pancreas. Exogenous CCK administration has been …
Number of citations: 66 journals.physiology.org
J Standop, MB Schneider, A Ulrich, PM Pour - Digestive Diseases, 2001 - karger.com
The silent course of pancreatic cancer and its explosive fatal outcome have hindered studies of tumor histogenesis and the identification of early biochemical and genetic alterations that …
Number of citations: 37 karger.com
JP Smith, TE Solomon - Director, 2013 - journals.physiology.org
33 34 The gastrointestinal peptide cholecystokinin (CCK) causes the release of pancreatic digestive 35 enzymes and growth of the normal pancreas. Exogenous CCK administration …
Number of citations: 0 journals.physiology.org
A Mohammed, NB Janakiram… - Current medicinal …, 2012 - ingentaconnect.com
Lack of early detection and effective interventions are major factors contributing to the poor prognosis and dismal survival rates of pancreatic cancer patients for more than sixty years. …
Number of citations: 43 www.ingentaconnect.com
K Kong, M Guo, Y Liu, J Zheng - Journal of Cancer, 2020 - ncbi.nlm.nih.gov
As a common gastrointestinal tumor, the incidence of pancreatic cancer has been increasing in recent years. The disease shows multi-gene, multi-step complex evolution from …
Number of citations: 42 www.ncbi.nlm.nih.gov
MA Heinrich, AMRH Mostafa, JP Morton… - Advanced drug delivery …, 2021 - Elsevier
Pancreatic ductal adenocarcinoma (PDAC) is an extremely aggressive type of cancer with an overall survival rate of less than 7-8%, emphasizing the need for novel effective …
Number of citations: 55 www.sciencedirect.com
O Shibata, K Kamimura, Y Tanaka, K Ogawa… - … Therapy-Nucleic Acids, 2022 - cell.com
This research developed an easy-to-use, reproducible pancreatic cancer animal model utilizing pancreas-targeted hydrodynamic gene delivery to deliver human pancreatic cancer-…
Number of citations: 3 www.cell.com

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